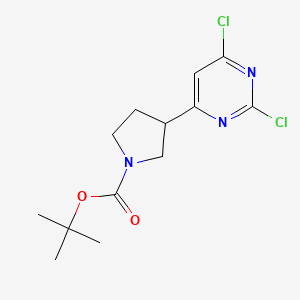
2,4-Dichloro-6-(1-Boc-pyrrolidin-3-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-6-(1-Boc-pyrrolidin-3-yl)pyrimidine is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 318.2 . It’s a solid at room temperature and should be stored in a refrigerator .作用机制
2,4-Dichloro-6-(1-Boc-pyrrolidin-3-yl)pyrimidine acts as an intermediate in the synthesis of various organic compounds. It is believed to react with other compounds to form a variety of products, including peptides, peptidomimetics, and other small molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been studied.
实验室实验的优点和局限性
2,4-Dichloro-6-(1-Boc-pyrrolidin-3-yl)pyrimidine has several advantages in laboratory experiments. It is a relatively stable compound that can be stored for long periods of time without degradation. It is also soluble in a variety of organic solvents, making it easy to work with. However, it is also a relatively expensive compound, so it may not be suitable for all laboratory experiments.
未来方向
Future research on 2,4-Dichloro-6-(1-Boc-pyrrolidin-3-yl)pyrimidine should focus on further elucidating its mechanism of action and elucidating its biochemical and physiological effects. Additionally, further research should be done to develop more cost-effective methods of synthesis and to develop new applications for the compound. Other possible future directions include exploring its potential use in drug discovery, studying its pharmacokinetics and pharmacodynamics, and investigating its potential as a therapeutic agent.
合成方法
2,4-Dichloro-6-(1-Boc-pyrrolidin-3-yl)pyrimidine can be synthesized through a number of methods, including the reaction of 1-boc-pyrrolidin-3-yl chloride with 2,4-dichloropyrimidine in the presence of a base such as sodium carbonate or potassium carbonate. The reaction is carried out in an inert atmosphere and is typically heated to a temperature of around 80 °C.
科学研究应用
2,4-Dichloro-6-(1-Boc-pyrrolidin-3-yl)pyrimidine has been used in a variety of scientific research applications, such as the synthesis of novel compounds for use in drug discovery and development. It has also been used in the synthesis of peptide analogues and in the preparation of compounds for use in molecular biology.
安全和危害
属性
IUPAC Name |
tert-butyl 3-(2,6-dichloropyrimidin-4-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O2/c1-13(2,3)20-12(19)18-5-4-8(7-18)9-6-10(14)17-11(15)16-9/h6,8H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRCCMCHCTVHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=NC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6315647.png)



![2-[(2R,3R)-3-(1,1-Dimethylethyl)-2,3-dihydro-4-methoxy-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine, 97% (ee > 99%)](/img/structure/B6315678.png)
![4-Bromo-N-ethyl-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B6315691.png)



![6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6315708.png)

![6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B6315719.png)

![(Sp)-Hydroxymethylphenylphosphinic acid [(-)-(1R,2S,2R)-2-i-propyl-5-methylcyclohexanol]ester, 99%](/img/structure/B6315746.png)